Synthesis and Characterization of Tetrabromothiophene Derivatives: An In-depth Technical Guide
Synthesis and Characterization of Tetrabromothiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetrabromothiophene and its derivatives. Tetrabromothiophene serves as a versatile, fully functionalized building block for the construction of complex heterocyclic systems, finding significant applications in materials science and medicinal chemistry. This document details key synthetic methodologies, presents quantitative characterization data in a structured format, and outlines experimental protocols for the synthesis and analysis of these compounds.
Introduction to Tetrabromothiophene
Tetrabromothiophene (C₄Br₄S) is a derivative of thiophene (B33073) where all four hydrogen atoms are substituted with bromine. This high degree of bromination significantly influences its chemical reactivity, making it an ideal precursor for a variety of cross-coupling reactions. The bromine atoms, acting as excellent leaving groups, allow for the strategic introduction of diverse functionalities, leading to the synthesis of complex organic molecules, conjugated polymers, and pharmacologically active compounds.[1][2] Its utility is particularly pronounced in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a scaffold in drug discovery.[2][3]
Synthesis of Tetrabromothiophene and Its Derivatives
The synthesis of tetrabromothiophene derivatives primarily involves the direct bromination of thiophene followed by subsequent functionalization through various cross-coupling reactions or lithiation.
Synthesis of 2,3,4,5-Tetrabromothiophene
The parent compound, 2,3,4,5-tetrabromothiophene, is typically synthesized via the direct bromination of thiophene.
Experimental Protocol: Direct Bromination of Thiophene
-
Materials: Thiophene, Bromine, Chloroform (B151607), Saturated Sodium Thiosulfate (B1220275) solution, Ethanol (B145695).
-
Procedure:
-
Dissolve thiophene in chloroform in a round-bottom flask.
-
Slowly add bromine to the solution at 0 °C.
-
Reflux the mixture for 24 hours.
-
After cooling, pour the solution into a cool, saturated sodium thiosulfate solution to quench excess bromine.
-
The resulting solid is collected and purified by recrystallization from hot ethanol to yield 2,3,4,5-tetrabromothiophene as a white powder.
-
Functionalization of Tetrabromothiophene via Cross-Coupling Reactions
The four bromine atoms on the thiophene ring can be selectively or exhaustively substituted using various palladium-catalyzed cross-coupling reactions. The reactivity of the bromine atoms at the α-positions (2 and 5) is generally higher than at the β-positions (3 and 4), allowing for regioselective functionalization.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: Tetrabromothiophene derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, K₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a flame-dried Schlenk flask, add the tetrabromothiophene derivative, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Logical Relationship: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille coupling involves the reaction of an organohalide with an organotin compound.
Experimental Protocol: General Procedure for Stille Coupling
-
Materials: Tetrabromothiophene derivative, Organostannane reagent, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand), Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF).
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the tetrabromothiophene derivative and the organostannane reagent in the anhydrous solvent.
-
Add the palladium catalyst and any co-catalyst or ligand.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography. To remove tin byproducts, the crude product can be washed with a saturated aqueous solution of KF.
-
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials: Tetrabromothiophene derivative, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., triethylamine), Anhydrous solvent (e.g., toluene or THF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the tetrabromothiophene derivative, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.[4]
-
Experimental Workflow: General Cross-Coupling Synthesis
Caption: General experimental workflow for cross-coupling reactions.
The Negishi coupling involves the reaction of an organohalide with an organozinc compound.[5][6]
Experimental Protocol: General Procedure for Negishi Coupling
-
Materials: Tetrabromothiophene derivative, Organozinc reagent, Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous solvent (e.g., THF).
-
Procedure:
-
Prepare the organozinc reagent in situ or use a commercially available solution.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the tetrabromothiophene derivative in the anhydrous solvent.
-
Add the palladium catalyst.
-
Slowly add the organozinc reagent solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.[7]
-
Characterization of Tetrabromothiophene Derivatives
The synthesized derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of thiophene derivatives. The chemical shifts are sensitive to the nature and position of the substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Use a standard single-pulse sequence with 16-32 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Employ a proton-decoupled pulse sequence with a sufficient number of scans (≥1024) and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Table 1: Comparative ¹H and ¹³C NMR Data of Substituted Thiophenes (in CDCl₃)
| Compound | Substituent(s) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Methylthiophene | 3-CH₃ | H2: ~7.17, H4: ~6.87, H5: ~6.86, CH₃: ~2.25[8] | C2: 125.3, C3: 138.4, C4: 129.9, C5: 121.0, CH₃: 15.6[8] |
| 3-Bromothiophene | 3-Br | H2: ~7.28, H4: ~7.06, H5: ~7.28[8] | C2: 122.9, C3: 110.1, C4: 129.0, C5: 126.0[8] |
| 2,5-Dibromothiophene | 2,5-di-Br | H3, H4: 6.826[9] | Not specified |
| Tetrabromothiophene | 2,3,4,5-tetra-Br | No proton signals | 116.9, 110.3[10] |
| 2,3,4,5-Tetraphenylthiophene | 2,3,4,5-tetra-Ph | 6.94-7.26 (m, 20H)[1] | 140.2, 139.0, 137.3, 134.8, 131.4, 129.7, 128.4, 127.9, 127.3[1] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in their structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Impact (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic pattern for the molecular ion and bromine-containing fragments.
-
Fragmentation: Common fragmentation pathways for brominated thiophenes involve the loss of bromine atoms and cleavage of the thiophene ring.[11]
Table 2: Illustrative Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Brominated Thiophenes | M⁺ | [M-Br]⁺, [M-2Br]⁺•, [M-HBr]⁺•, fragments from ring cleavage |
| 2,5-bis(p-R-phenyl)thiophenes | M⁺ (often base peak) | Cleavage of the C-S bond, loss of C=S, loss of the R-substituent[7] |
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected, typically at low temperatures (100-120 K).
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed model of the molecule.[12]
Table 3: Comparative Crystallographic Data for Substituted Thiophenes
| Parameter | 2,5-Dibromo-3,4-dinitrothiophene[12] | 2-(5-bromo-thiophen-2-yl)acetonitrile[13] |
| Chemical Formula | C₄Br₂N₂O₄S | C₆H₄BrNS |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/n |
| Unit Cell Dimensions | a = 14.547(3) Å, b = 7.3534(15) Å, c = 10.775(2) Å, β = 128.89(3)° | a = 5.952(2) Å, b = 13.911(5) Å, c = 8.878(3) Å, β = 98.33(3)° |
| Unit Cell Volume | 900.5(3) ų | 728.1(4) ų |
Applications in Drug Development
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15] Tetrabromothiophene provides a versatile starting point for the synthesis of novel therapeutic agents.
Anticancer Agents
Thiophene derivatives have shown significant potential as anticancer agents by targeting various biological pathways. For instance, derivatives of tetrahydrobenzo[b]thiophene have been identified as potent compounds with broad-spectrum antitumor activity, acting through the inhibition of tubulin polymerization and WEE1 kinase.[3]
Logical Relationship: Drug Discovery Pathway from Tetrabromothiophene
Caption: A generalized workflow for drug discovery using tetrabromothiophene.
Kinase Inhibitors
The thienopyridine scaffold, which can be synthesized from thiophene precursors, is a key component of several kinase inhibitors. The design and synthesis of these compounds often involve structure-activity relationship (SAR) studies to optimize their potency and selectivity.[16][17]
Conclusion
Tetrabromothiophene and its derivatives are highly valuable compounds in both materials science and medicinal chemistry. The ability to selectively functionalize the thiophene core through a variety of robust cross-coupling reactions allows for the creation of a vast array of complex molecules with tailored properties. This guide has provided an overview of the key synthetic methods, characterization techniques, and applications of these versatile building blocks, offering a foundational resource for researchers in the field. The continued exploration of tetrabromothiophene chemistry is expected to lead to the development of novel materials and therapeutics with significant impact.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 2,5-Dibromothiophene(3141-27-3) 1H NMR [m.chemicalbook.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. stkate.elsevierpure.com [stkate.elsevierpure.com]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
